molecular formula C15H18F2N2O2 B13025464 Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13025464
M. Wt: 296.31 g/mol
InChI Key: WEJZMGBFEHQMIZ-UHFFFAOYSA-N
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Description

Benzyl 5,5-difluoro-2,7-diazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C15H18F2N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable diazaspiro compound with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Uniqueness

Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also contributes to its distinct characteristics compared to other similar compounds.

This detailed article provides an overview of Benzyl 5,5-difluoro-2,7-diazaspiro[35]nonane-2-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H18F2N2O2

Molecular Weight

296.31 g/mol

IUPAC Name

benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C15H18F2N2O2/c16-15(17)9-18-7-6-14(15)10-19(11-14)13(20)21-8-12-4-2-1-3-5-12/h1-5,18H,6-11H2

InChI Key

WEJZMGBFEHQMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12CN(C2)C(=O)OCC3=CC=CC=C3)(F)F

Origin of Product

United States

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